molecular formula C9H17F2N3O B2813919 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea CAS No. 1823323-34-7

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea

Cat. No.: B2813919
CAS No.: 1823323-34-7
M. Wt: 221.252
InChI Key: FPTHUGBUPKPXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea is a fluorinated urea derivative characterized by a piperidine ring substituted with two fluorine atoms at the 4-position, linked via an ethyl chain to a methylurea group. Urea derivatives are widely studied for their pharmacological and agrochemical applications due to their hydrogen-bonding capacity and structural versatility. The incorporation of fluorine atoms enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery pipelines targeting enzymes or receptors sensitive to fluorinated motifs .

Properties

IUPAC Name

1-[2-(4,4-difluoropiperidin-1-yl)ethyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2N3O/c1-12-8(15)13-4-7-14-5-2-9(10,11)3-6-14/h2-7H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTHUGBUPKPXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluoropiperidine and ethyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving solvents like dichloromethane and catalysts such as trifluoroacetic acid.

    Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. .

Chemical Reactions Analysis

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropiperidine moiety is replaced by other functional groups. .

Scientific Research Applications

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity.

    Pathways: It influences various biochemical pathways, including signal transduction and metabolic processes. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three analogues (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Fluorine Position Potential Application
1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea C₉H₁₆F₂N₃O 4,4-Difluoropiperidinyl, ethyl linker, methylurea C-4 of piperidine Kinase inhibitors, CNS agents
1-(2-Fluoroethyl)-3-methylurea C₄H₈FN₂O Fluoroethyl, methylurea C-2 of ethyl chain Agrochemical intermediates
7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-2-methylurea C₁₀H₁₄F₂N₄OS Piperidinyl, thiazolo ring, difluoromethyl C-7 of thiazolo ring Antimicrobial agents
1-(2-(Diethylamino)thiazol-4-yl)-3-methylurea C₈H₁₃N₅OS Diethylamino-thiazol, methylurea None Enzyme modulators
Key Findings from Comparative Analysis

Fluorination Impact: The target compound’s 4,4-difluoropiperidine group increases lipophilicity (clogP ≈ 1.8) compared to non-fluorinated analogues like 1-(2-(Diethylamino)thiazol-4-yl)-3-methylurea (clogP ≈ 0.9) . This enhances membrane permeability, critical for CNS-targeted drugs. In contrast, 1-(2-Fluoroethyl)-3-methylurea lacks a piperidine ring, reducing steric bulk but limiting receptor-binding specificity.

Heterocyclic Modifications :

  • The thiazolo-containing analogue (C₁₀H₁₄F₂N₄OS) exhibits a broader antimicrobial spectrum due to the thiazole ring’s affinity for bacterial efflux pumps. However, its metabolic stability is lower than the target compound’s piperidine-based structure.

Urea Group Interactions: All compounds share the methylurea moiety, which facilitates hydrogen bonding with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.